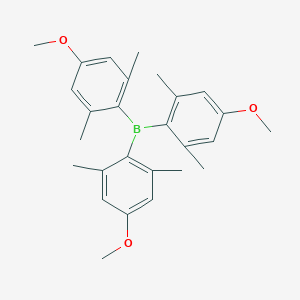

Tris(4-methoxy-2,6-dimethylphenyl)borane

Description

Tris(4-methoxy-2,6-dimethylphenyl)borane is a triarylborane compound featuring three 4-methoxy-2,6-dimethylphenyl substituents attached to a central boron atom. The methoxy (-OCH₃) and methyl (-CH₃) groups impart distinct electronic and steric properties, influencing its Lewis acidity, solubility, and reactivity.

Properties

Molecular Formula |

C27H33BO3 |

|---|---|

Molecular Weight |

416.4g/mol |

IUPAC Name |

tris(4-methoxy-2,6-dimethylphenyl)borane |

InChI |

InChI=1S/C27H33BO3/c1-16-10-22(29-7)11-17(2)25(16)28(26-18(3)12-23(30-8)13-19(26)4)27-20(5)14-24(31-9)15-21(27)6/h10-15H,1-9H3 |

InChI Key |

VKBYPBDDXABDON-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C3=C(C=C(C=C3C)OC)C |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C3=C(C=C(C=C3C)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Tris(2,6-dimethylphenyl)borane

- Formula : C₂₄H₂₇B

- Molecular Weight : 326.28 g/mol

- Substituents : 2,6-dimethylphenyl groups.

- Key Differences : Lacks methoxy groups, resulting in lower electron-donating effects. Exhibits moderate Lewis acidity due to the electron-donating methyl groups, making it a precursor for more complex boranes (e.g., BG0Bpin in ) .

Tris(4-bromo-2,6-dimethylphenyl)borane (TAB)

- Formula : C₂₄H₂₄BBr₃

- Molecular Weight : 562.98 g/mol

- Substituents : 4-bromo and 2,6-dimethylphenyl groups.

- Key Differences: Bromine substituents increase electron deficiency, enhancing Lewis acidity compared to the methoxy analog. Used in Stille-type polymerizations for donor-acceptor networks .

Trimesitylborane (Tris(2,4,6-trimethylphenyl)borane)

- Formula : C₂₇H₃₃B

- Molecular Weight : 368.36 g/mol

- Substituents : 2,4,6-trimethylphenyl (mesityl) groups.

- Key Differences : Higher steric bulk due to three methyl groups per aryl ring, reducing Lewis acidity despite electronic effects. Applications include catalysis and materials science .

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

- Formula : C₁₈BF₁₅

- Molecular Weight : 511.98 g/mol

- Substituents : 3,4,5-trifluorophenyl groups.

- Key Differences : Strong electron-withdrawing fluorine atoms significantly enhance Lewis acidity, making it a superior catalyst for carbene formation and Lewis acid-mediated reactions .

Catalytic Activity

- Tris(4-methoxy-2,6-dimethylphenyl)borane : Moderate Lewis acidity due to electron-donating methoxy groups. Suitable for reactions requiring milder catalysts.

- B(C₆F₅)₃ : Exceptional Lewis acidity enables carbene generation from diazo compounds, as shown in DFT studies .

- Tris(4-bromo-2,6-dimethylphenyl)borane: Used in donor-acceptor polymers for photocatalytic applications due to electron-deficient boron centers .

Optoelectronic Properties

- Amino-substituted triarylboranes (e.g., carbazolyl derivatives) exhibit charge-transfer absorption and solvatochromism, with dipole inversion upon excitation . Methoxy substituents in the target compound may alter these properties by stabilizing charge-separated states.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.